(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride

Description

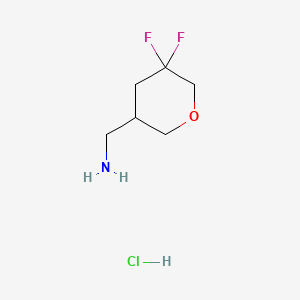

(5,5-Difluorotetrahydropyran-3-yl)methanamine hydrochloride is a hydrochloride salt of a methanamine derivative featuring a tetrahydropyran ring substituted with two fluorine atoms at the 5-position and an amine group at the 3-position.

Properties

Molecular Formula |

C6H12ClF2NO |

|---|---|

Molecular Weight |

187.61 g/mol |

IUPAC Name |

(5,5-difluorooxan-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)1-5(2-9)3-10-4-6;/h5H,1-4,9H2;1H |

InChI Key |

VWTMHZZDRMWRGH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCC1(F)F)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5,5-difluorotetrahydropyran.

Introduction of Methanamine Group: The methanamine group is introduced at the 3-position through a nucleophilic substitution reaction.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity. The methanamine group can form hydrogen bonds with target molecules, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

- Pharmacological Potential: Compounds like adenosine receptor ligands () imply possible CNS applications for the target compound, contingent on fluorine’s role in bioavailability .

- Data Gaps : Absence of specific data on the target compound’s synthesis, stability, or bioactivity limits direct conclusions. Further studies should prioritize experimental characterization.

Biological Activity

(5,5-Difluorotetrahydropyran-3-yl)methanamine;hydrochloride is a novel chemical compound recognized for its unique structural characteristics and potential biological activities. This compound features a tetrahydropyran ring with two fluorine atoms at the 5-position and a methanamine group at the 3-position, which may contribute to its pharmacological properties. The hydrochloride form enhances its solubility and stability, making it a candidate for various medicinal applications.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chemical Formula : C7H10F2N·HCl

- Molecular Weight : 181.62 g/mol

- IUPAC Name : (5,5-Difluorotetrahydropyran-3-yl)methanamine hydrochloride

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit several biological activities, particularly in the fields of medicinal chemistry and pharmacology. These include:

- Antimicrobial Activity : Compounds with similar structures often show antibacterial properties.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested based on structural analogs.

- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyran compounds can exhibit significant antibacterial activity. For instance, studies have shown that certain tetrahydropyran derivatives are effective against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tetrahydropyran Derivative A | E. coli | 62.5 µg/mL |

| Tetrahydropyran Derivative B | S. aureus | 78.12 µg/mL |

These findings suggest the potential of this compound in developing new antimicrobial agents.

Neuroprotective Effects

Similar compounds have been investigated for their neuroprotective properties. For example, studies on related structures indicate their ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration.

Analgesic Properties

Compounds within the same structural family have shown promise as analgesics. In vitro assays demonstrated that certain derivatives can modulate pain pathways effectively, suggesting that this compound may also possess similar properties.

Case Studies

-

Case Study on Antibacterial Efficacy

- A study conducted on various tetrahydropyran derivatives revealed that modifications at the 5-position significantly enhanced antibacterial activity against S. aureus. The results indicated that fluorination at this position could increase lipophilicity, leading to improved cell membrane penetration.

-

Neuroprotection in Animal Models

- Research involving animal models of Alzheimer's disease showed that a related compound reduced amyloid-beta accumulation and improved cognitive function. This suggests a potential therapeutic role for this compound in neurodegenerative disorders.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with specific biological targets could involve:

- Receptor Binding : Similar compounds have shown affinity for neurotransmitter receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways has been noted in related studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.